molecular formula C16H15N3O2 B11128748 Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

Cat. No.: B11128748
M. Wt: 281.31 g/mol
InChI Key: DEXPOXMTQCSGDQ-UHFFFAOYSA-N
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Description

Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a compound belonging to the class of imidazo[1,2-a]pyridines.

Preparation Methods

The synthesis of Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is efficient and allows for the production of the compound in high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share a similar core structure but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific applications and the particular chemical modifications it undergoes.

Biological Activity

Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that demonstrate its efficacy against various biological targets.

Chemical Structure

The molecular formula of this compound is C21H21N3O. The compound features a fused imidazo-pyridine structure, which is known to contribute to diverse biological activities.

Structural Characteristics

FeatureDescription
Molecular Weight345.41 g/mol
Structural FormulaStructure
Functional GroupsImidazo[1,2-a]pyridine, Carbamate

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, a study demonstrated that several derivatives exhibited growth inhibition against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 µM .

Mechanism of Action:
The mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes at specific concentrations. Additionally, cell cycle analysis indicated that these compounds could arrest cells in the G2/M phase, further confirming their potential as anticancer agents.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of this compound class. Compounds containing the imidazo-pyridine scaffold have shown promise in inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For instance:

ModificationEffect on Activity
Substitution on the phenyl ringEnhanced cytotoxicity
Alteration of the carbamate groupImproved selectivity towards cancer cells

Case Study 1: Anticancer Efficacy

In a controlled study, this compound derivatives were tested against various cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity:

CompoundIC50 (µM)Cell Line
Compound A4.98HepG2
Compound B7.84MDA-MB-231
Compound C10.25A549 (Lung Cancer)

Case Study 2: Anti-inflammatory Properties

A separate investigation assessed the anti-inflammatory effects of the compound in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

methyl N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

InChI

InChI=1S/C16H15N3O2/c1-11-8-9-19-13(10-11)17-14(12-6-4-3-5-7-12)15(19)18-16(20)21-2/h3-10H,1-2H3,(H,18,20)

InChI Key

DEXPOXMTQCSGDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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